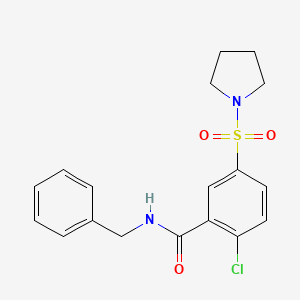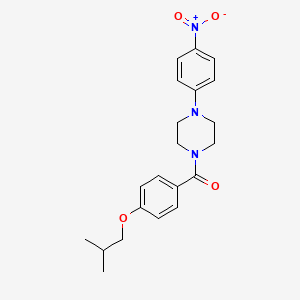![molecular formula C18H31ClN2O B4406530 1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406530.png)
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride
Descripción general
Descripción
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as TBPB, is a novel compound that has gained significant attention in scientific research. TBPB is a small molecule activator of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which has been implicated in a variety of physiological and pathological processes.
Mecanismo De Acción
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride acts as a positive allosteric modulator of TRPV1 channels, enhancing their activity in response to thermal and chemical stimuli. TRPV1 channels are expressed in a variety of tissues, including sensory neurons, immune cells, and epithelial cells. Activation of TRPV1 channels leads to the release of neurotransmitters and inflammatory mediators, which can modulate pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. It has been reported to reduce pain and inflammation in models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target intracellular proteins. This compound is also highly specific for TRPV1 channels, which allows for selective modulation of this ion channel. However, this compound has some limitations for lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. This compound is also relatively unstable and can degrade over time, which can affect its activity and potency.
Direcciones Futuras
There are several future directions for research on 1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride. One area of interest is the development of this compound analogs with improved potency and selectivity for TRPV1 channels. Another area of interest is the investigation of this compound as a potential therapeutic agent for various diseases, such as pain, inflammation, and neurodegenerative diseases. Additionally, the role of TRPV1 channels in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate their functions and mechanisms of action.
Aplicaciones Científicas De Investigación
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models of pain, inflammation, and neurodegenerative diseases. This compound has also been reported to enhance the activity of TRPV1 channels, which are involved in the regulation of body temperature, nociception, and other physiological processes.
Propiedades
IUPAC Name |
1-[3-(3-tert-butylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O.ClH/c1-18(2,3)16-7-5-8-17(15-16)21-14-6-9-20-12-10-19(4)11-13-20;/h5,7-8,15H,6,9-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQCUAPXKIUYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406466.png)


![5-[(diethylamino)sulfonyl]-2-methyl-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4406480.png)
![4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
![2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406486.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)

![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)
![3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4406511.png)
amine hydrochloride](/img/structure/B4406514.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4406526.png)